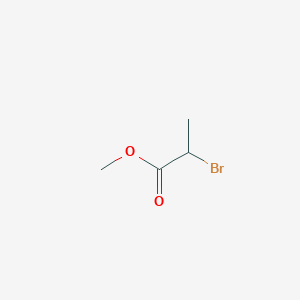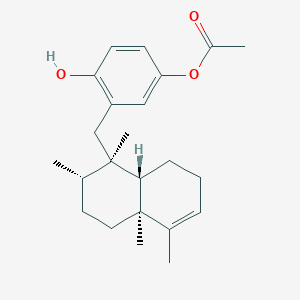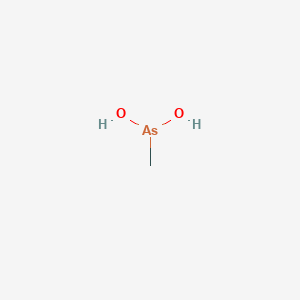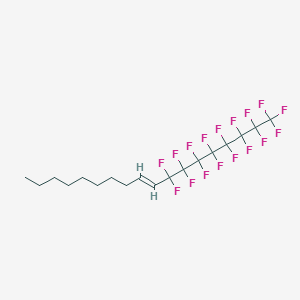![molecular formula C22H24N2O6 B044780 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 119623-95-9](/img/structure/B44780.png)
3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is a synthetic compound with potential applications in scientific research. This compound is also known as C30H31NO6 and has a molecular weight of 505.57 g/mol.
Wirkmechanismus
The mechanism of action of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and are overexpressed in several types of cancer. Inhibition of these enzymes may contribute to the antitumor and anti-inflammatory properties of this compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone have been studied in several research papers. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of several inflammatory cytokines. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have antitumor and anti-inflammatory properties, which may be useful in the treatment of several diseases. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the mechanism of action of this compound, particularly its effects on COX-2 and LOX enzymes. Additionally, future research can explore the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. Finally, future studies can investigate the potential of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves the reaction of 7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone with acetic anhydride and pyridine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
119623-95-9 |
|---|---|
Produktname |
3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Molekularformel |
C22H24N2O6 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate |
InChI |
InChI=1S/C22H24N2O6/c1-5-7-12-10(3)21(28)23-17-15(12)19(26)16-13(8-6-2)14(9-30-11(4)25)22(29)24-18(16)20(17)27/h5-9H2,1-4H3,(H,23,28)(H,24,29) |
InChI-Schlüssel |
PXYLMNJHFQAEFL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C |
Kanonische SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C |
Synonyme |
3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



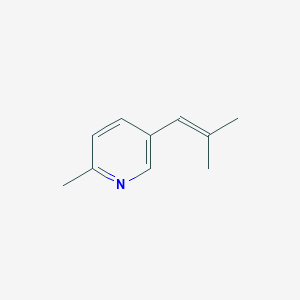
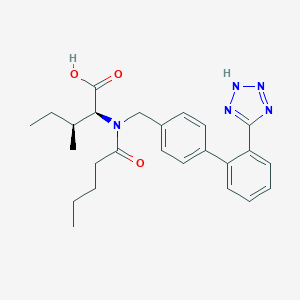
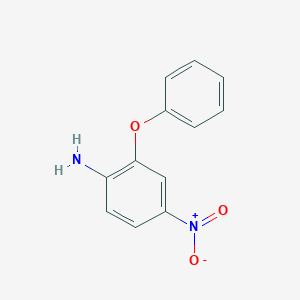
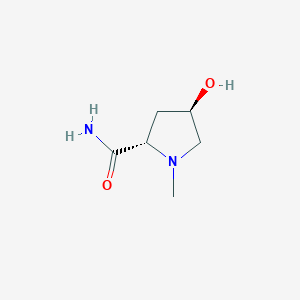
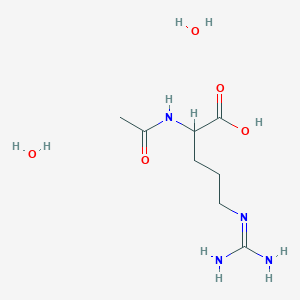
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
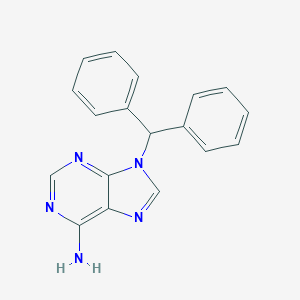
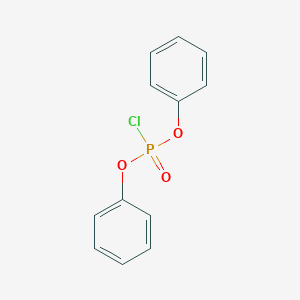
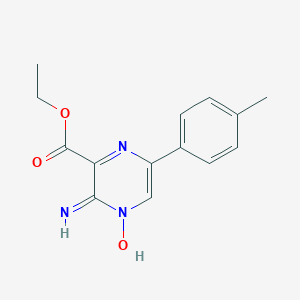
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)
